molecular formula C15H20ClNO3 B1529899 tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate CAS No. 1354651-37-8

tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate

Cat. No. B1529899
CAS RN: 1354651-37-8
M. Wt: 297.78 g/mol
InChI Key: OLGTWDVYNBHXDC-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate (t-BOC-Cl) is an organic compound belonging to the class of carbamates. It is a colorless solid that is used as a reagent in organic synthesis, as a catalyst in polymerization, and as a precursor to other compounds. Its molecular formula is C11H14ClNO3, and its molecular weight is 241.7 g/mol.

Scientific Research Applications

Adsorption and Environmental Remediation

Sonochemical Enhancement of Adsorption : Studies have demonstrated the role of tert-butyl alcohol in enhancing the adsorption kinetics of 4-chlorophenol onto granular activated carbon through ultrasound-assisted techniques. The presence of tert-butyl alcohol inhibits the sonochemical degradation of 4-chlorophenol, thereby emphasizing its role in adsorption rather than degradation processes (Hamdaoui & Naffrechoux, 2009).

Photocatalytic Degradation : Research on the photocatalytic degradation of 4-chlorophenol in the presence of tert-butyl alcohol has highlighted the substance's influence on reaction pathways, potentially altering the efficiency and mechanism of photocatalytic processes (Chia, Tang, & Weavers, 2004).

Organic Synthesis and Catalysis

Catalysis : Research on rhodium-catalyzed reactions has explored the use of tert-butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate derivatives in the preparation of enantioselective compounds, showcasing its utility in synthesizing complex organic molecules (Storgaard & Ellman, 2009).

Polymer Science : The development of processable and multichromic polymers has been reported, where derivatives similar in structure or functionality to tert-butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate have been utilized to improve the solubility and electrochromic properties of polymers (Ozyurt et al., 2008).

Advanced Material Applications

Electrochemical Properties : Studies focusing on the electrochemical properties of stable N-alkoxyarylaminyl radicals have provided insights into the behavior of tert-butyl and 4-chlorophenyl-substituted compounds, revealing their potential in designing new materials with unique electrochemical characteristics (Miura & Muranaka, 2006).

properties

IUPAC Name

tert-butyl N-[4-(4-chlorophenyl)-4-oxobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-10-4-5-13(18)11-6-8-12(16)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGTWDVYNBHXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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